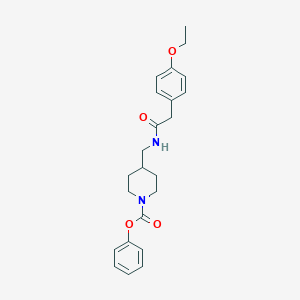

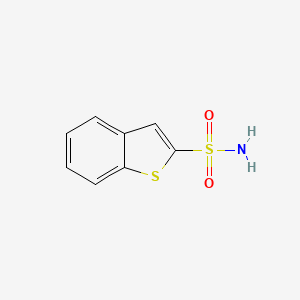

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

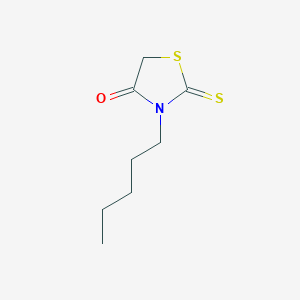

“Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate” is a complex organic compound. It is related to the family of compounds used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid known for its role in the opioid crisis in North America .

Synthesis Analysis

The synthesis of such compounds involves specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since then, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are complex and involve the use of specific precursor chemicals . The exact reactions would depend on the specific synthesis method used.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate, as a complex organic compound, plays a significant role in the synthesis of various pharmaceutical and chemical substances. Research indicates its involvement in the synthesis of oxindole via palladium-catalyzed CH functionalization, demonstrating its utility in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014). Its structural complexity allows for the exploration of novel synthetic pathways and contributes to the development of new therapeutic agents.

Biological Activities and Pharmacological Applications

The compound's utility extends beyond chemical synthesis into the realm of biological activities, with studies revealing its potential in generating new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showcasing antimicrobial properties (Faty et al., 2010). This highlights its versatility in contributing to the development of new antimicrobial agents, essential for addressing the global challenge of antibiotic resistance.

Contribution to Analgesic Development

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate also finds relevance in the creation of analgesic agents. Its structural analogues have been synthesized, yielding compounds with potent analgesic properties, which underscores its significance in the development of pain management solutions (Van Daele et al., 1976). The exploration of its derivatives for analgesic efficacy enriches the pharmacological landscape with novel options for treating pain.

Cardiovascular and Electrochemical Research

Further, the compound's derivatives have been implicated in cardiovascular research, with investigations into their electrochemical oxidation and potential cardiovascular activity, offering insights into novel therapeutic approaches for heart diseases (Krauze et al., 2004). This area of research is pivotal for advancing cardiovascular medicine and developing new treatments for a range of heart conditions.

Stability Studies and Pharmaceutical Development

Stability studies of related compounds in aqueous solutions provide valuable information for the pharmaceutical development process, ensuring the safety and efficacy of new drug formulations (Muszalska & Wojtyniak, 2007). Understanding the stability and degradation pathways of such compounds is crucial for optimizing their pharmacokinetic profiles and therapeutic performance.

Safety and Hazards

Propiedades

IUPAC Name |

phenyl 4-[[[2-(4-ethoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-2-28-20-10-8-18(9-11-20)16-22(26)24-17-19-12-14-25(15-13-19)23(27)29-21-6-4-3-5-7-21/h3-11,19H,2,12-17H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZJVSOFJQSISC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2780513.png)

![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)

![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)